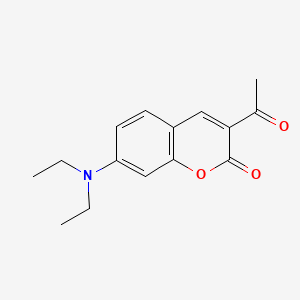

3-acétyl-7-(diéthylamino)-2H-chromène-2-one

Vue d'ensemble

Description

3-acetyl-7-(diethylamino)-2H-chromen-2-one, also known as DEAC or 3-acetyl-7-diethylamino-2-chromenone, is a heterocyclic, multi-functional compound with a wide range of applications in scientific research. It is a component of many pharmaceuticals, and is used in the synthesis of many organic compounds. DEAC has a unique structure, with a variety of active sites and functional groups, which makes it a valuable tool for chemical synthesis and drug discovery. In addition, it is also used in the production of a variety of dyes and pigments, and in the synthesis of polymers.

Applications De Recherche Scientifique

Caractérisation optique et photoluminescence

Le 3-acétyl-7-(diéthylamino)-2H-chromène-2-one présente des propriétés photoluminescentes intrigantes dues aux effets de transfert de charge intramoléculaire (ICT). Ce composé peut être utilisé pour étudier la modulation des propriétés optiques, ce qui est important dans le développement de nouveaux matériaux pour les dispositifs optiques . La capacité du composé à émettre de la lumière lors de l'excitation en fait un candidat pour une utilisation dans les colorants fluorescents et les sondes.

Applications en biochimie

En biochimie, ce dérivé de la coumarine sert de sonde moléculaire fluorescente. Il a été utilisé pour signaler les environnements micro-hétérogènes, tels que la micro-polarité des milieux anisotropes . Cette application est particulièrement utile pour comprendre le comportement des molécules biologiques dans divers environnements.

Pharmacologie

Les dérivés du composé ont été étudiés pour leur potentiel en tant qu'agents anti-inflammatoires. En synthétisant et en testant divers dérivés du this compound, les chercheurs visent à développer de nouveaux agents thérapeutiques ayant une efficacité améliorée et des effets secondaires réduits .

Science des matériaux

En science des matériaux, la capacité du composé à former des H-agrégats en fait un capteur précieux pour l'organisation pluronique et la micro-polarité . Ceci est crucial pour sélectionner les pluronics appropriés à des fins médicinales, ainsi que pour étudier les transitions sol-gel dans les matériaux polymères.

Chimie analytique

Les chimistes analytiques utilisent le this compound pour ses propriétés de fluorescence. Il peut agir comme un indicateur sensible dans divers tests et aider à la détection et à la quantification des substances biologiques et chimiques .

Synthèse organique

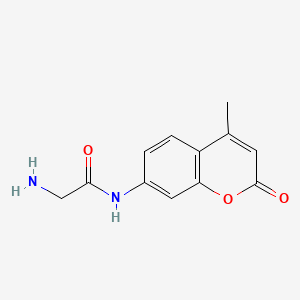

Ce composé est également important en synthèse organique, où il est utilisé comme élément de base pour créer divers dérivés de la coumarine. Ces dérivés sont synthétisés pour leur utilisation potentielle dans les produits pharmaceutiques, les produits agrochimiques et les matériaux organiques .

Génie chimique

En génie chimique, les propriétés du composé sont exploitées dans le développement et l'optimisation des procédés. Son rôle dans la synthèse de molécules complexes peut conduire à des avancées dans la production de produits chimiques fins et pharmaceutiques .

Science de l'environnement

Enfin, la sensibilité du composé à différents environnements en fait un outil potentiel pour la surveillance environnementale. Sa fluorescence peut indiquer des changements de polarité et de composition des échantillons environnementaux, aidant à la détection et au contrôle de la pollution .

Mécanisme D'action

Target of Action

It has been used as a reporter of micro-heterogeneous media , suggesting that it may interact with various targets within these environments.

Mode of Action

It has been reported that the compound has the ability to form H-aggregates , which are specific types of molecular aggregates characterized by a particular arrangement of the molecules. This property provides a useful fluorescence parameter, Imonomer/Iaggregate, to understand the micro-polarity of anisotropic media .

Result of Action

Its ability to form h-aggregates and act as a reporter of micro-heterogeneous media suggests that it may have significant effects on the molecular and cellular environment .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-acetyl-7-(diethylamino)-2H-chromen-2-one. For instance, its ability to form H-aggregates and act as a reporter of micro-heterogeneous media suggests that its action may be influenced by the polarity and heterogeneity of the environment .

Orientations Futures

The future directions of “3-acetyl-7-(diethylamino)-2H-chromen-2-one” research could involve further exploration of its fluorescence properties and its interaction with bile salt systems and lipid bilayer membranes . This could potentially lead to its use as a reporter of micro-heterogeneous media .

Analyse Biochimique

Biochemical Properties

Coumarin derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the coumarin derivative and the biomolecule it interacts with .

Cellular Effects

It has been reported that a fluorescent cholesterol molecular probe, synthesized by attaching 3-acetyl-7-(diethylamino)-2H-chromen-2-one to cholesterol, has been used to understand the micro-polarity of anisotropic media . This suggests that 3-acetyl-7-(diethylamino)-2H-chromen-2-one may have some influence on cell function.

Molecular Mechanism

It is known that coumarin derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the molecule forms H-aggregates in solutions, and the efficiency of aggregation is high in water .

Metabolic Pathways

Coumarin derivatives are known to interact with various enzymes and cofactors, which could potentially involve them in various metabolic pathways .

Transport and Distribution

It is known that the molecule forms H-aggregates in solutions, suggesting that it may interact with various transporters or binding proteins .

Subcellular Localization

It is known that the molecule forms H-aggregates in solutions, suggesting that it may be localized to specific compartments or organelles .

Propriétés

IUPAC Name |

3-acetyl-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-4-16(5-2)12-7-6-11-8-13(10(3)17)15(18)19-14(11)9-12/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYDECSZBZCKFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8072794 | |

| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74696-96-1 | |

| Record name | 3-Acetyl-7-(diethylamino)coumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74696-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074696961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetyl-7-(diethylamino)-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-acetyl-7-(diethylamino)-2H-chromen-2-one (Cum-Chl) function as a sensor for micro-polarity in systems like Pluronic solutions?

A: Cum-Chl exhibits a unique property of forming H-aggregates, which are non-fluorescent in non-aqueous solvents but fluorescent in water. The ratio of its monomeric fluorescence intensity to aggregate fluorescence intensity (Imonomer/Iaggregate) serves as a sensitive indicator of micro-polarity. [, ] In Pluronic solutions, which are amphiphilic and form micellar structures, Cum-Chl's Imonomer/Iaggregate ratio changes depending on its location within the micelle. [] A higher ratio suggests a more polar environment, indicating Cum-Chl is located in the hydrophilic region of the Pluronic micelle. Conversely, a lower ratio indicates a less polar environment, suggesting localization within the hydrophobic core. [] This ability to report on micro-polarity makes Cum-Chl a valuable tool for studying the organization and properties of Pluronic solutions and similar micro-heterogeneous media. []

Q2: Can Cum-Chl provide insights into the behavior of lipid bilayer membranes?

A: Yes, research demonstrates that Cum-Chl can be incorporated into lipid bilayer membranes, such as those composed of dimyristoylphosphatidylcholine (DMPC). [] Upon incorporation, Cum-Chl exhibits a significant enhancement in its monomeric fluorescence intensity. [] This fluorescence change is sensitive to the phase transition of the lipid bilayer. As the bilayer transitions from a gel phase to a liquid crystalline phase, the fluorescence intensity of Cum-Chl changes, reflecting alterations in membrane fluidity and organization. [] This sensitivity to membrane characteristics makes Cum-Chl a useful tool for studying lipid bilayer dynamics and interactions with other molecules.

Q3: How does the structure of Cum-Chl contribute to its aggregation behavior?

A: The molecular structure of Cum-Chl, consisting of a coumarin fluorophore linked to cholesterol via a β-keto ester, plays a crucial role in its aggregation behavior. [] The coumarin moiety is known for its ability to form H-aggregates, particularly in aqueous environments. [] The cholesterol moiety, being hydrophobic, promotes the molecule's partitioning into lipid membranes and hydrophobic domains of self-assembling systems like Pluronic micelles. [, ] The interplay between these hydrophobic and hydrophilic components influences the equilibrium between monomeric and aggregated forms of Cum-Chl in different environments, ultimately affecting its fluorescence properties and its ability to sense micro-polarity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid](/img/structure/B1331636.png)

![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)